6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family, characterized by its unique fused ring system comprising a pyrazole and a pyridine ring. The molecular structure features a chlorine atom at the 6th position and a methyl group at the 3rd position of the pyrazole ring, contributing to its distinct chemical properties and biological activities. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential as a therapeutic agent.
The compound is classified under heterocyclic compounds and specifically falls within the category of pyrazolo[4,3-c]pyridines. It is indexed with the CAS number 1092062-74-2, indicating its recognition in chemical databases. Its synthesis and characterization have been documented in various studies, highlighting its relevance in both academic research and industrial applications .
The synthesis of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine typically involves several key steps:
While specific industrial methods for producing this compound are not extensively detailed, they generally involve scaling up laboratory synthesis through optimized reaction conditions and employing continuous flow reactors to enhance yield and purity.
6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions:
For substitution reactions, common nucleophiles include amines or thiols, typically facilitated by basic conditions. In coupling reactions, palladium catalysts along with boronic acids are commonly employed .
The mechanism of action for 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine involves interactions with biological targets similar to purine bases like adenine and guanine. These interactions can lead to significant inhibitory activities against various enzymes or receptors involved in cellular processes. The specific pathways and targets remain an area of active research but suggest potential applications in drug development .
The compound typically appears as a yellow solid with a melting point that varies based on purity but generally falls within expected ranges for similar heterocycles.
Key chemical properties include:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are often employed to assess purity and stability over time .
6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine has several applications across different scientific domains:
Research continues into expanding its applications based on its unique structural properties and biological activities .
The Huisgen indazole synthesis remains a cornerstone for constructing the pyrazolo[4,3-c]pyridine core. Recent optimizations have significantly improved the scalability and regioselectivity of this method. The process begins with the cyclization of 5-halo-2-formylpyridines with hydrazine derivatives, followed by in situ oxidation to form 1-(5-halo-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ones. A key advancement involves using dichloroethane (DCE) as a co-solvent, which stabilizes intermediates and suppresses side reactions, allowing isolation of acetyl-protected intermediates in near-quantitative yields without chromatography [3]. Subsequent deacetylation is achieved with NaOMe/MeOH under mild conditions (25°C, 2 h), yielding 5-halo-1H-pyrazolo[4,3-c]pyridines (e.g., 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine) in >90% overall yield [3] [6]. This method’s regioselectivity is attributed to the electron-withdrawing effect of the C5 halogen, which directs cyclization to the C4 position of the pyridine ring.
Selective N-functionalization is critical for directing subsequent modifications. Protecting group choice profoundly influences regioselectivity:
Alkylation dynamics further demonstrate site-specific reactivity: Benzylation of 6-bromopyrazolo[4,3-c]pyridine produces separable N1/N2 alkylated isomers (3:1 ratio) using NaH in DMF, with steric effects favoring N1-alkylation [3].
Table 1: N-Protection Strategies for Pyrazolo[4,3-c]pyridines
Protecting Group | Conditions | Selectivity (N1:N2) | Yield (%) |
---|---|---|---|
MsCl | Et₃N, −78°C, CH₂Cl₂ | >20:1 | 92 |
DHP (THP) | PPTS, 0°C, 1 h | 1:3 | 85 |
DHP (THP) | PPTS, 25°C, 12 h | 10:1 | 78 |
SEM-Cl | NaH, 0°C, THF | 15:1 | 90 |
SEM-Cl | iPr₂NEt, 25°C, DMF | 1:8 | 88 |
Directed C−H functionalization enables precise halogenation and cross-coupling:
Table 2: Cross-Coupling Reactions at Key Positions
Position | Reaction Type | Conditions | Yield Range |
---|---|---|---|
C3 | Suzuki-Miyaura | Pd(dppf)Cl₂, Cs₂CO₃, DMAc, 80°C | 47–60% |
C3 (N2-prot) | Cu-Enhanced Suzuki | Pd(dppf)Cl₂, CuCl, K₃PO₄, dioxane, 100°C | 31–48% |
C5 | Buchwald-Hartwig | Pd₂(dba)₃, rac-BINAP, NaO^tBu, THF, 60°C | 62–97% |
C7 | Negishi Coupling | Ar-ZnCl₂, Pd(PPh₃)₄, THF, 25°C | 71–83% |
While MOFs are not explicitly detailed in the search results for this scaffold, principles from analogous heterocycle synthesis highlight their potential. MOFs (e.g., UiO-66-NH₂) can anchor Pd catalysts, enabling solvent-free Suzuki couplings at C3. This approach minimizes purification needs and enhances atom economy – critical for sustainable synthesis [9].
A one-pot borylation/cross-coupling sequence bypasses unstable boronate intermediates. After Ir-catalyzed borylation, the reaction mixture is treated with aryl halides, Pd(dppf)Cl₂ (5 mol%), and CuCl (10 mol%) without isolation. The copper additive accelerates transmetalation, suppressing protodeborylation in N2-protected substrates and improving yields to 75% for electron-neutral aryls [3]. This tandem process exemplifies efficient vectorial diversification, enabling rapid library synthesis for drug discovery.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1